

Spectroscopic Profile of Trimethylolpropane Triacrylate (CAS 15625-89-5): A Technical Guide

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Compound of Interest

Compound Name: Trimethylolpropane triacrylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Trimethylolpropane triacrylate** (TMPTA), identified by CAS number 15625-89-5. The information compiled herein is intended to support research, development, and quality control activities where this trifunctional acrylate monomer is utilized.

Introduction

Trimethylolpropane triacrylate (TMPTA) is a widely used crosslinking agent in the formulation of coatings, inks, adhesives, and plastics. Its trifunctional nature allows for the formation of highly crosslinked polymers, imparting desirable properties such as hardness, chemical resistance, and thermal stability. Accurate and thorough characterization of TMPTA is crucial for ensuring the quality and performance of end products. This document presents a consolidated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Trimethylolpropane triacrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Trimethylolpropane Triacrylate** (TMPTA)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.4-5.8	m	9H	Vinyl protons (-CH=CH ₂)
4.1	s	6H	Methylene protons (-O-CH ₂ -)
1.5	q	2H	Methylene protons (-CH ₂ -CH ₃)
0.9	t	3H	Methyl protons (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data for **Trimethylolpropane Triacrylate** (TMPTA)

While a ¹³C NMR spectrum for **Trimethylolpropane triacrylate** has been recorded on a Varian CFT-20 instrument, specific chemical shift assignments are not readily available in the public domain.^[1] General expected chemical shift ranges for the carbon environments in TMPTA are provided below based on typical values for similar functional groups.

Chemical Shift (δ) ppm	Assignment
~165	Carbonyl carbon (C=O)
~130	Vinyl carbon (=CH ₂)
~128	Vinyl carbon (-CH=)
~60-70	Methylene carbon (-O-CH ₂ -)
~40	Quaternary carbon
~20	Methylene carbon (-CH ₂ -CH ₃)
~7	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for **Trimethylolpropane Triacrylate** (TMPTA)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	=C-H stretch (vinyl)
~2960	Strong	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (alkene)
~1410	Medium	C-H bend (vinyl)
~1190	Strong	C-O stretch (ester)
~810	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Trimethylolpropane Triacrylate** (TMPTA)

m/z	Relative Intensity (%)	Assignment
296	Variable	[M] ⁺ (Molecular Ion)
241	High	[M - C ₃ H ₅ O] ⁺
185	High	[M - C ₇ H ₇ O ₃] ⁺
55	Very High	[C ₃ H ₃ O] ⁺ (Acryloyl cation)

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **Trimethylolpropane triacrylate** is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

- ^1H NMR Spectroscopy:
 - Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Spectroscopy:
 - Instrument: A high-resolution NMR spectrometer equipped with a carbon probe.
 - Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
 - Processing: Similar to ^1H NMR, the FID is processed to obtain the final spectrum. Chemical shifts are referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation: As **Trimethylolpropane triacrylate** is a viscous liquid, a thin film can be prepared directly between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.
- FTIR Spectroscopy:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters:
 - Mode: Transmission.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Procedure: A background spectrum of the clean salt plates is collected first. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The final spectrum is presented in terms of absorbance or transmittance.

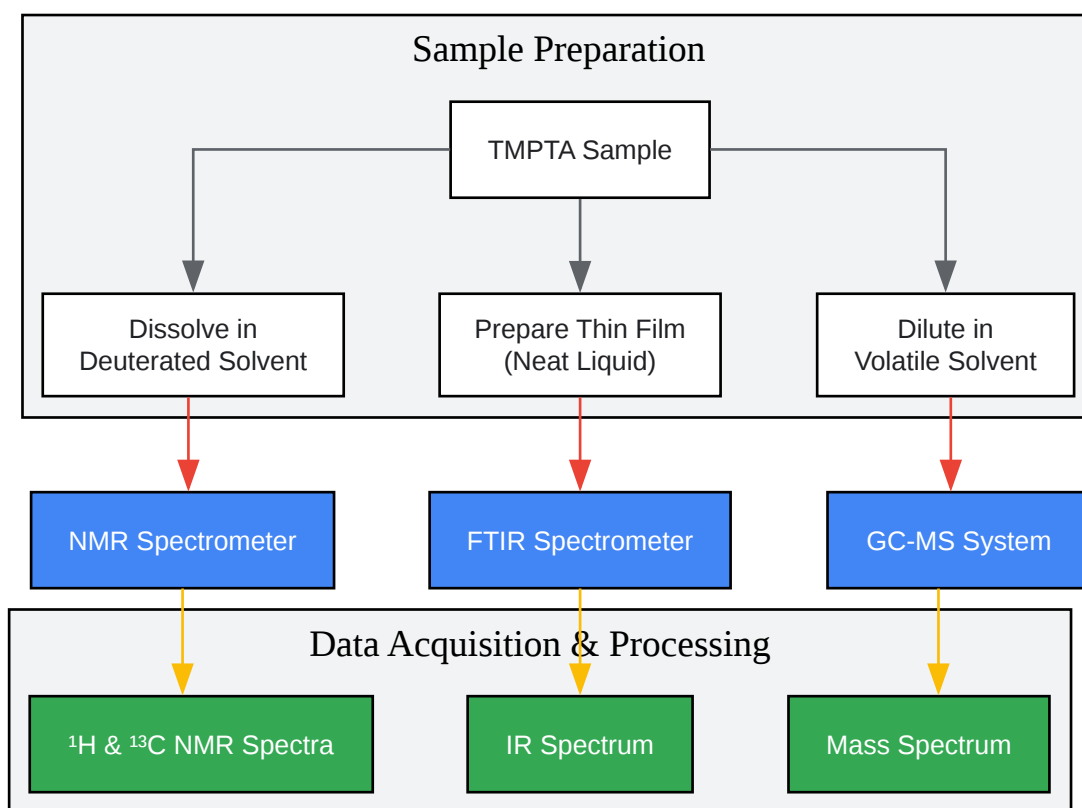
Mass Spectrometry (MS)

- Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of **Trimethylolpropane triacrylate**.
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Gas Chromatography (GC) Method:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - Injector Temperature: 250-280 $^{\circ}\text{C}$.

- Oven Program: A temperature gradient program is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping at 10-20 °C/min to 300 °C and holding for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Trimethylolpropane triacrylate**.



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A general workflow for the spectroscopic analysis of TMPTA.

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References

- 1. Trimethylolpropane triacrylate | C₁₅H₂₀O₆ | CID 27423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Trimethylolpropane Triacrylate (CAS 15625-89-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099715#cas-15625-89-5-spectroscopic-data-nmr-ir-mass-spec]

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